REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4](=[S:6])=[S:5]>>[CH3:1][N:2]([CH3:4])[C:3](=[S:6])[S:5][S:5][C:4](=[S:6])[N:2]([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was released during the reaction
|
Reaction Time |
49 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(SSC(N(C)C)=S)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |